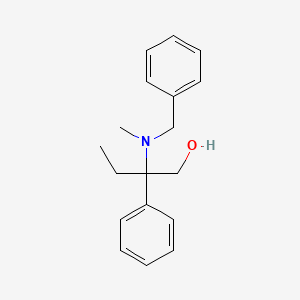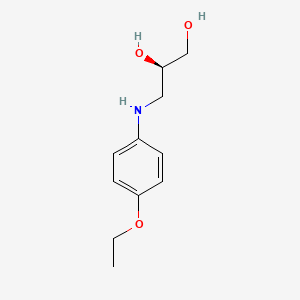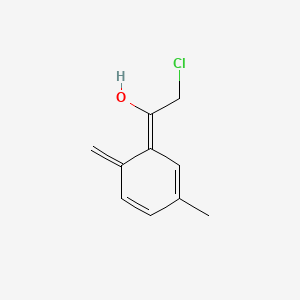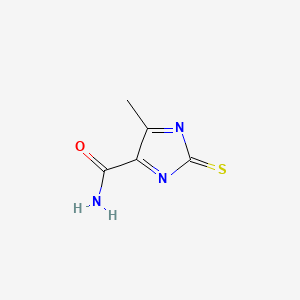
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is an intermediate in the preparation of Trimebutine metabolites . It has a molecular weight of 269.38 and a molecular formula of C18H23NO .
Molecular Structure Analysis
The molecular structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is represented by the formula C18H23NO . The compound’s structure includes a benzyl group, a methyl group, an amino group, and a phenylbutanol group .Aplicaciones Científicas De Investigación
Quantum Computational and Spectroscopic Studies
Research by Raajaraman, Sheela, and Muthu (2019) focused on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid (2APBA), and their analysis through density functional theory (DFT) calculations and spectroscopic studies. The study highlighted the nonlinear optical (NLO) properties and molecular docking potential of these compounds, suggesting their applicability in material science and drug discovery. The molecular electrostatic potential (MEP) analysis indicated the bio-active areas of the molecules, which could be relevant for identifying drug interaction sites (Raajaraman, Sheela, & Muthu, 2019).
Antimycobacterial Activities
A study by Moreth et al. (2014) synthesized hydroxyethylsulfonamides and amino-phenylbutane derivatives, demonstrating their activity against Mycobacterium tuberculosis. This research indicates the potential use of similar compounds in developing antimycobacterial agents. The study emphasized the importance of a free amino group and the sulfonamide moiety for biological activity, which could be a consideration for the compound (Moreth et al., 2014).
Chiral Separation Technologies
Shi, Liu, and Bian (2016) investigated the enantioseparation of 2-phenylcarboxylic acid esters, which are structurally related to the compound of interest. The research utilized chiral stationary phases in capillary gas chromatography, showcasing the importance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Shi, Liu, & Bian, 2016).
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKSRCCDDRZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)



![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)